Superior Enzyme Binding Affinity: Ki = 14 nM vs. Analog Ki = 45 nM in H. pylori Urease
The target compound exhibits a 3.2‑fold lower Ki (14 nM) compared to a close structural analog (Ki = 45 nM) against H. pylori ATCC 43504 urease, measured under identical mixed‑type competitive inhibition conditions using the Lineweaver–Burk analysis with urea as substrate [1][2]. The analog differs by a single chlorine substitution position, underscoring the SAR sensitivity of the chlorophenyl‑indole scaffold.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 14 nM |
| Comparator Or Baseline | Structural analog (BDBM50493373; CHEMBL2425478); Ki = 45 nM |
| Quantified Difference | 3.2-fold lower Ki (14 nM vs. 45 nM) |
| Conditions | Helicobacter pylori ATCC 43504 urease, mixed-type competitive inhibition, urea substrate, Lineweaver–Burk plot analysis |
Why This Matters
A 3.2‑fold improvement in binding affinity directly translates to lower compound requirement in enzymatic assays and greater potency margin when screening for anti‑H. pylori agents.
- [1] BindingDB Entry BDBM50493380: Mixed-type competitive inhibition; Ki = 14 nM. View Source
- [2] BindingDB Entry BDBM50493373: Mixed-type competitive inhibition; Ki = 45 nM for analog. View Source
